

# Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-5-nitroanisole

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## Compound of Interest

Compound Name: **2-Iodo-5-nitroanisole**

Cat. No.: **B1296816**

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## Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbons of aryl or vinyl halides and  $sp$ -hybridized carbons of terminal alkynes.<sup>[1]</sup> This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.<sup>[1][2]</sup> Aryl iodides are particularly reactive substrates in this transformation, often enabling the reaction to proceed with high efficiency at or slightly above room temperature.<sup>[3][4]</sup>

This document provides a detailed protocol for the Sonogashira coupling of **2-Iodo-5-nitroanisole**. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the aryl iodide, generally leading to high yields of the desired coupled products.<sup>[5]</sup> The resulting nitro-substituted arylalkynes are valuable intermediates in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.<sup>[6][7]</sup> Nitro-containing compounds are known to play a significant role in pharmaceuticals, acting as key pharmacophores in a range of therapeutic agents.<sup>[8][9]</sup>

## Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of **2-Iodo-5-nitroanisole** with various terminal alkynes. The data is

compiled from analogous reactions with electron-deficient aryl iodides.

Entry	Terminal Alkyn e	Palla dium Catal yst (mol %)	Copp er(I) Iodid e (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	Phenyl acetyl ene	Pd(OAc) <sub>2</sub> (2)	-	Dabco (3 equiv)	DMF	RT	12	Quantitative	[10]
2	4-Ethyne lanisole	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2)	CuI (4)	TEA (2 equiv)	THF	RT	6	>90	General Protocol
3	1-Ethyne-1-4-fluorobenzen e	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3)	CuI (5)	Diisopropylamine (2 equiv)	Toluene	50	8	>85	General Protocol
4	Ethyne-1-benzen e	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (2)	CuI (4)	TEA (2 equiv)	THF/H <sub>2</sub> O	40	10	High	[3]
5	Trimethylsilyl acetyl ene	Pd(OAc) <sub>2</sub> (1)	-	TBAF (1.1 equiv)	THF	RT	4	>95	Copper-Free

Yields are based on reactions with structurally similar electron-deficient aryl iodides and may vary for **2-Iodo-5-nitroanisole**. Optimization may be required for specific substrates.

## Experimental Protocols

## Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of **2-Iodo-5-nitroanisole** with a terminal alkyne using a palladium-copper co-catalyst system.

### Materials:

- **2-Iodo-5-nitroanisole** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{PdCl}_2(\text{PPh}_3)_2]$  (2 mol%)
- Copper(I) iodide ( $\text{CuI}$ ) (4 mol%)
- Triethylamine (TEA) (2.0 equiv)
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
- Magnetic stirrer and heating plate

### Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **2-Iodo-5-nitroanisole** (1.0 mmol, 279 mg),  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.02 mmol, 14 mg), and  $\text{CuI}$  (0.04 mmol, 7.6 mg).
- Add anhydrous THF or DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 0.28 mL).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

- Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.
- Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

## Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to the standard procedure, avoiding the use of a copper co-catalyst which can sometimes lead to the formation of alkyne homocoupling byproducts.

### Materials:

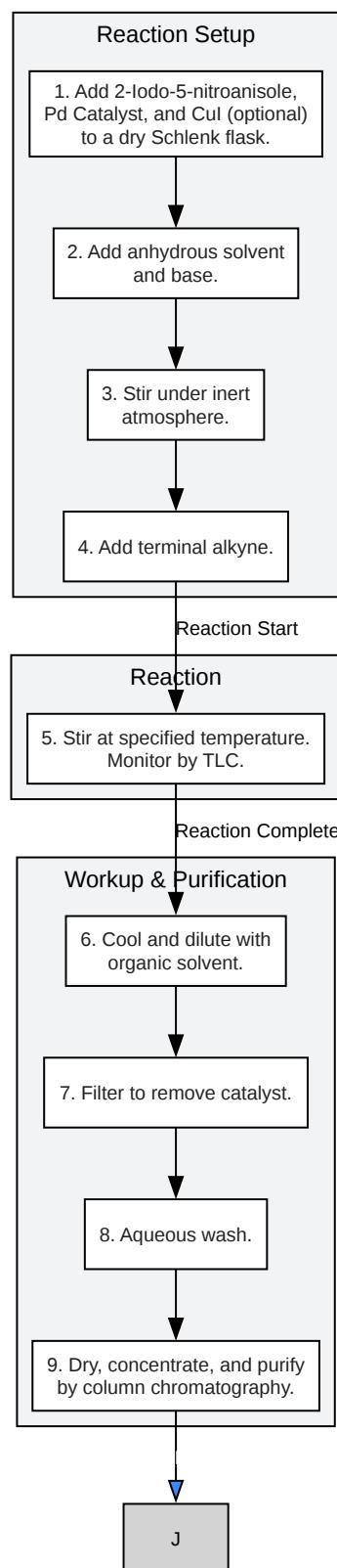
- **2-Iodo-5-nitroanisole** (1.0 equiv)
- Terminal alkyne (1.5 equiv)
- Palladium(II) acetate [ $\text{Pd}(\text{OAc})_2$ ] (2 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ ) (4 mol%)
- 1,4-Diazabicyclo[2.2.2]octane (Dabco) (3.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

**Procedure:**

- In a dry Schlenk flask under an inert atmosphere, add  $\text{Pd}(\text{OAc})_2$  (0.02 mmol, 4.5 mg) and  $\text{PPh}_3$  (0.04 mmol, 10.5 mg) to anhydrous DMF (3 mL). Stir for 10 minutes at room temperature.
- Add **2-Iodo-5-nitroanisole** (1.0 mmol, 279 mg) and Dabco (3.0 mmol, 336 mg).
- Add the terminal alkyne (1.5 mmol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography.

## Visualizations

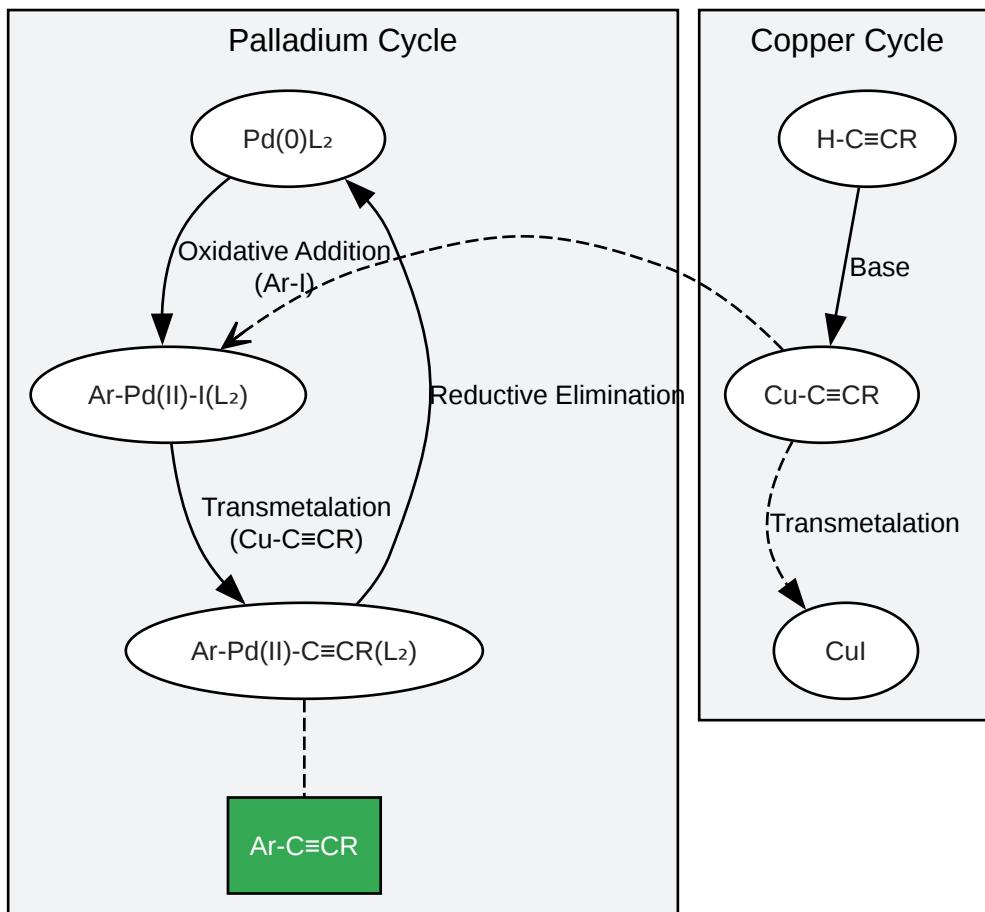
### Experimental Workflow for Sonogashira Coupling



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Caption: A generalized workflow for the Sonogashira coupling of **2-Iodo-5-nitroanisole**.

## Catalytic Cycle of the Sonogashira Coupling



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Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

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